molecular formula C16H22N2O3 B12311349 benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate

benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B12311349
M. Wt: 290.36 g/mol
InChI Key: HLLFOQXBYPVMMD-UHFFFAOYSA-N
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Description

Benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyethylamino group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with an appropriate aldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the compound is typically achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted dihydropyridines, pyridines, and piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. The pathways involved in its mechanism of action are complex and may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Hydroxyethyl)(methyl)amino)benzoic acid
  • Benzyl N-(2-hydroxyethyl)carbamate
  • 2-Fluoro-4-(hydroxymethyl)benzoic acid

Uniqueness

Benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

benzyl 4-[(2-hydroxyethylamino)methyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H22N2O3/c19-11-8-17-12-14-6-9-18(10-7-14)16(20)21-13-15-4-2-1-3-5-15/h1-6,17,19H,7-13H2

InChI Key

HLLFOQXBYPVMMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1CNCCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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